Cas no 866926-59-2 (1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride)

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride structure
866926-59-2 structure
Product Name:1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
CAS-Nr.:866926-59-2
MF:C24H33ClN2
MW:384.985225439072
MDL:MFCD17018754
CID:660884
PubChem ID:24884708
Update Time:2025-05-28

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
    • 1-(2,6-Diisopropylphenyl)-3-(2,4,6-triMethylphenyl)-4,5-dihydroiMidazoliuM chloride
    • 1-[2,6-di(propan-2-yl)phenyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-3-ium,chloride
    • 3-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1-(2,4,6-trimethylphenyl)-1H-imidazolium chloride
    • 1H-Imidazolium, 1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-, chloride (9CI)
    • 1-[2,6-di(propan-2-yl)phenyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-3-ium;chloride
    • 1-(2,6-Diisopropylphenyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium chloride
    • 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride, 97%
    • CS-0085083
    • 3-(2,6-diisopropylphenyl)-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1??-imidazol-1-ylium chloride
    • E76589
    • 866926-59-2
    • SCHEMBL820071
    • 1-(2,6-Diisopropropylphenyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride
    • 1-(2,6-Diisopropylphenyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-iumchloride
    • DTXSID30469545
    • 1-(2,6-Di-i-propylphenyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride
    • MFCD17018754
    • 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride
    • BS-51168
    • MDL: MFCD17018754
    • Inchi: 1S/C24H33N2.ClH/c1-16(2)21-9-8-10-22(17(3)4)24(21)26-12-11-25(15-26)23-19(6)13-18(5)14-20(23)7;/h8-10,13-17H,11-12H2,1-7H3;1H/q+1;/p-1
    • InChI-Schlüssel: RHFFYNDQCMNENO-UHFFFAOYSA-M
    • Lächelt: [Cl-].C1C=C(C(C)C)C([N+]2CCN(C3C(C)=CC(C)=CC=3C)C=2)=C(C(C)C)C=1

Berechnete Eigenschaften

  • Genaue Masse: 384.23300
  • Monoisotopenmasse: 384.2332268g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 466
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 6.2Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: >300 °C
  • PSA: 6.25000
  • LogP: 3.07890
  • Sensibilität: air sensitive

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601279-500mg
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 97%
500mg
¥849.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601279-2g
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 97%
2g
¥2971.5 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MR039-1g
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 98%
1g
712.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MR039-200mg
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 98%
200mg
196.0CNY 2021-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MR039-50mg
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 98%
50mg
79.0CNY 2021-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-4017-2g
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 min.97%
2g
3049.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-4017-500mg
1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
866926-59-2 min.97%
500mg
1026.0CNY 2021-07-15
Apollo Scientific
OR450042-250mg
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride
866926-59-2 97%
250mg
£27.00 2025-02-20
Apollo Scientific
OR450042-1g
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride
866926-59-2 97%
1g
£73.00 2025-02-20
Apollo Scientific
OR450042-5g
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride
866926-59-2 97%
5g
£265.00 2025-02-20

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  4 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  18 h, reflux
2.2 Reagents: Methanol ;  rt
2.3 Reagents: Hydrochloric acid Solvents: Triethyl orthoformate ,  Water ;  2 h, 120 °C
Referenz
Room-Temperature Negishi Cross-Coupling of Unactivated Alkyl Bromides with Alkyl Organozinc Reagents Utilizing a Pd/N-Heterocyclic Carbene Catalyst
Hadei, Niloufar; et al, Journal of Organic Chemistry, 2005, 70(21), 8503-8507

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron ;  18 h, 75 °C
1.2 Reagents: Hydrochloric acid Solvents: Cyclopentyl methyl ether
2.1 0.5 h, 100 °C
Referenz
The Effect of Symmetric and Asymmetric NHCs on the Structure and Catalytic Properties of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide-Linking the Structure, Activity, and Stereoselectivity
Dabrowska, Anna Maria; et al, Organometallics, 2021, 40(9), 1221-1234

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 24 h, 185 °C
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt → 65 °C; 15 h, 65 °C
3.1 Solvents: Triethyl orthoformate ;  rt → 125 °C; 12 h, 125 °C
Referenz
Ruthenium Metallacycles Derived from 14-Electron Complexes. New Insights into Olefin Metathesis Intermediates
Wenzel, Anna G.; et al, Journal of the American Chemical Society, 2006, 128(50), 16048-16049

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Triethyl orthoformate ;  rt → 125 °C; 12 h, 125 °C
Referenz
Ruthenium Metallacycles Derived from 14-Electron Complexes. New Insights into Olefin Metathesis Intermediates
Wenzel, Anna G.; et al, Journal of the American Chemical Society, 2006, 128(50), 16048-16049

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 0.5 h, 100 °C
Referenz
The Effect of Symmetric and Asymmetric NHCs on the Structure and Catalytic Properties of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide-Linking the Structure, Activity, and Stereoselectivity
Dabrowska, Anna Maria; et al, Organometallics, 2021, 40(9), 1221-1234

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  18 h, reflux
1.2 Reagents: Methanol ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Triethyl orthoformate ,  Water ;  2 h, 120 °C
Referenz
Room-Temperature Negishi Cross-Coupling of Unactivated Alkyl Bromides with Alkyl Organozinc Reagents Utilizing a Pd/N-Heterocyclic Carbene Catalyst
Hadei, Niloufar; et al, Journal of Organic Chemistry, 2005, 70(21), 8503-8507

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt → 65 °C; 15 h, 65 °C
2.1 Solvents: Triethyl orthoformate ;  rt → 125 °C; 12 h, 125 °C
Referenz
Ruthenium Metallacycles Derived from 14-Electron Complexes. New Insights into Olefin Metathesis Intermediates
Wenzel, Anna G.; et al, Journal of the American Chemical Society, 2006, 128(50), 16048-16049

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 min, 0 °C; 5 min, 0 °C; 1.5 h, rt
2.1 24 h, 185 °C
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt → 65 °C; 15 h, 65 °C
4.1 Solvents: Triethyl orthoformate ;  rt → 125 °C; 12 h, 125 °C
Referenz
Ruthenium Metallacycles Derived from 14-Electron Complexes. New Insights into Olefin Metathesis Intermediates
Wenzel, Anna G.; et al, Journal of the American Chemical Society, 2006, 128(50), 16048-16049

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Raw materials

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Preparation Products

1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride Lieferanten

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(CAS:866926-59-2)1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
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Menge:5g
Reinheit:99%
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Preis ($):332.0
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Amadis Chemical Company Limited
(CAS:866926-59-2)1H-Imidazolium,1-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-3-(2,4,6-trimethylphenyl)-,chloride
A1058403
Reinheit:99%
Menge:5g
Preis ($):332.0
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